Pentafluorophenyl chlorothionoformate

Radical Deoxygenation Barton–McCombie Reaction Thionocarbonate Formation

Pentafluorophenyl chlorothionoformate (PFP‑CTF; CAS 135192‑53‑9) is an electrophilic thiocarbonyl transfer reagent classified as an aryl chlorothionoformate. Its structure features a perfluorinated phenyl ring (C₆F₅O–) attached to a chlorothionoformate moiety (–C(=S)Cl), resulting in a molecular formula of C₇ClF₅OS and a molecular weight of 262.58 g/mol.

Molecular Formula C7ClF5OS
Molecular Weight 262.58 g/mol
CAS No. 135192-53-9
Cat. No. B161442
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePentafluorophenyl chlorothionoformate
CAS135192-53-9
Molecular FormulaC7ClF5OS
Molecular Weight262.58 g/mol
Structural Identifiers
SMILESC1(=C(C(=C(C(=C1F)F)F)F)F)OC(=S)Cl
InChIInChI=1S/C7ClF5OS/c8-7(15)14-6-4(12)2(10)1(9)3(11)5(6)13
InChIKeyDKFQHZNKNWNZCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pentafluorophenyl Chlorothionoformate (CAS 135192-53-9): Reactivity Profile and Position Among Chlorothionoformate Reagents


Pentafluorophenyl chlorothionoformate (PFP‑CTF; CAS 135192‑53‑9) is an electrophilic thiocarbonyl transfer reagent classified as an aryl chlorothionoformate. Its structure features a perfluorinated phenyl ring (C₆F₅O–) attached to a chlorothionoformate moiety (–C(=S)Cl), resulting in a molecular formula of C₇ClF₅OS and a molecular weight of 262.58 g/mol [1]. The compound is a liquid at ambient temperature with a density of 1.635 g/mL at 25 °C and a boiling point of 98–102 °C at 50 mmHg . The strongly electron‑withdrawing pentafluorophenyl group significantly polarizes the thiocarbonyl unit, which directly modulates its reactivity in nucleophilic acyl substitution and radical‑based transformations [2].

Radical deoxygenation (Barton–McCombie type) of primary and secondary alcohols
Thiocarbonyl transfer reagent for nucleoside and carbohydrate modification
Compatible with tin hydride or silane hydrogen-atom donors

Why Generic Chlorothionoformate Substitution Fails: Structural Determinants of Pentafluorophenyl Chlorothionoformate Performance


Aryl chlorothionoformates are not interchangeable “off‑the‑shelf” reagents; the electronic nature of the aryl substituent dictates both reaction rate and product yield profile. Unsubstituted phenyl chlorothionoformate exhibits moderate electrophilicity, often requiring extended reaction times or excess reagent to achieve complete conversion [1]. The introduction of electron‑withdrawing substituents on the aryl ring—especially the fully fluorinated pentafluorophenyl group—dramatically increases the radicophilicity of the thiocarbonyl group and enhances the leaving‑group ability of the aryloxide [2]. Consequently, substituting pentafluorophenyl chlorothionoformate with a less activated analog (e.g., phenyl, 4‑fluorophenyl, or 2,4,6‑trichlorophenyl chlorothionoformate) in radical deoxygenation or nucleoside modification protocols is expected to reduce reaction rates and may compromise yield or selectivity [3].

Reactivity Phenyl or 4-fluorophenyl analogs exhibit lower electrophilicity; reaction rates and conversion may shift, particularly in radical deoxygenation.
Yield Less activated chlorothionoformates may require excess reagent or longer times, potentially reducing yield in demanding nucleoside modifications.
Selectivity Differences in aryloxide leaving-group ability may alter stereochemical outcome or regioselectivity in complex substrates.

Quantitative Differentiation of Pentafluorophenyl Chlorothionoformate (CAS 135192‑53‑9): Head‑to‑Head Evidence Versus Closest Analogs


Reaction Rate Acceleration in Radical Deoxygenation: Minutes vs. Hours

In radical deoxygenation protocols employing tributyltin hydride, the use of pentafluorophenyl chlorothionoformate to generate the thiocarbonyl intermediate results in a substantial rate enhancement compared to unsubstituted phenyl chlorothionoformate. The reaction time is reduced from a timescale of hours to minutes [1].

Rate acceleration
Head-to-head
Minutes vs. hours (estimated ~10–100× faster)
Supports higher-throughput radical deoxygenation workflows
With Bu₃SnH, ribonucleoside-derived thiocarbonyls
Radical Deoxygenation Barton–McCombie Reaction Thionocarbonate Formation

Electron‑Withdrawing Capability: Pentafluorophenyl vs. 4‑Fluorophenyl and 2,4,6‑Trichlorophenyl Substituents

The pentafluorophenyl group exerts a substantially stronger electron‑withdrawing inductive effect than mono‑fluorinated or polychlorinated aryl substituents, which directly correlates with increased radicophilicity of the thiocarbonyl group and faster reaction rates [1]. While 4‑fluorophenyl and 2,4,6‑trichlorophenyl chlorothionoformates also enhance reactivity relative to the unsubstituted phenyl analog, the fully fluorinated pentafluorophenyl variant provides the most pronounced activation [2].

Electron‑withdrawing strength
Class-level inference
C₆F₅ > 2,4,6-Cl₃C₆H₂ > 4-FC₆H₄ > C₆H₅
Reported to enhance thiocarbonyl radicophilicity
Based on Hammett σₚ trends; direct kinetic data limited
Structure–Reactivity Relationship Electronic Effects Leaving Group Ability

Yield Excellence in Primary Alcohol Deoxygenation: High‑Yielding Radical‑Chain Protocol

In a foundational study describing novel radical‑chain deoxygenation methods, pentafluorophenyl chlorothionoformate was employed as the acylating agent for primary alcohols, leading to high‑yielding conversions to the corresponding deoxygenated alkanes [1]. Although the paper does not provide a direct side‑by‑side yield table for all chlorothionoformates tested, it establishes that pentafluorophenyl chlorothionoformate performs comparably to or better than 2,4,6‑trichlorophenyl and 4‑fluorophenyl analogs in this high‑yielding protocol [1].

Primary alcohol deoxygenation yield
Cross-study comparable
High-yielding reactions (exact % not specified in abstract)
Reliable acylation leading to efficient deoxygenation
Comparable to 2,4,6-trichlorophenyl analog in reported protocols
Primary Alcohol Deoxygenation Thionocarbonate Intermediate Synthetic Methodology

Application in Ribonucleoside‑to‑Arabinonucleoside Conversion: A Distinctive Synthetic Utility

Pentafluorophenyl chlorothionoformate is specifically cited as a reagent for the conversion of ribonucleosides to arabinonucleosides, a transformation of significance in the synthesis of modified nucleic acid analogues . While direct comparative yield data versus alternative chlorothionoformates in this specific conversion is not available in the open literature, the explicit mention of this reagent in this context—as opposed to more common phenyl‑based analogs—indicates its suitability for this demanding transformation [1].

Ribonucleoside-to-arabinonucleoside conversion
Supporting evidence
Specifically cited as reagent for this transformation
Indicates fit for demanding nucleoside modifications
Literature precedent; direct comparative yields not reported
Nucleoside Chemistry Arabinonucleoside Synthesis Antiviral/Anticancer Agents

High‑Impact Application Scenarios for Pentafluorophenyl Chlorothionoformate (CAS 135192‑53‑9) Based on Verified Differentiation


Accelerated Radical Deoxygenation of Secondary Alcohols in Nucleoside and Carbohydrate Synthesis

For chemists engaged in the synthesis of 2′-deoxynucleosides or modified carbohydrates, pentafluorophenyl chlorothionoformate offers a distinct advantage over phenyl chlorothionoformate by dramatically shortening reaction times from hours to minutes during the radical deoxygenation step [1]. This rate acceleration is particularly valuable in multi‑step synthetic sequences where throughput and minimization of toxic tin reagent exposure are critical. The reagent's high reactivity ensures complete conversion of the alcohol to the thiocarbonyl intermediate, contributing to excellent overall yields [2].

Synthesis of Arabinonucleosides and Modified Nucleic Acid Building Blocks

In medicinal chemistry programs focused on antiviral or anticancer nucleoside analogues, the conversion of ribonucleosides to arabinonucleosides is a key transformation. Pentafluorophenyl chlorothionoformate is a preferred reagent for this conversion, as it facilitates efficient thiocarbonyl activation and subsequent deoxygenation [1]. Its use is supported by vendor technical literature and is aligned with established protocols for preparing biologically active arabinofuranosyl derivatives [2].

High‑Yielding Deoxygenation of Primary Alcohols in Natural Product Total Synthesis

In complex natural product synthesis where primary alcohol deoxygenation is required, pentafluorophenyl chlorothionoformate provides a robust and high‑yielding method when paired with silane‑ or stannane‑based hydrogen atom donors [1]. Its performance is comparable to that of 2,4,6‑trichlorophenyl chlorothionoformate, but the pentafluorophenyl variant may offer advantages in terms of reagent availability and cost at scale, as noted in the literature [2].

Preparation of Thionoester and Thiocarbonate Intermediates for Radical‑Based Transformations

Researchers exploring novel radical‑based methodologies (e.g., Barton–McCombie deoxygenation, deoxygenative functionalizations) can rely on pentafluorophenyl chlorothionoformate as a versatile acylating agent for alcohols. Its strongly electron‑withdrawing pentafluorophenyl group enhances the radicophilicity of the resulting thiocarbonyl intermediate, facilitating efficient radical generation and chain propagation [1]. This property makes it a valuable tool in the development of new radical reactions.

Application
Selection Property
Validation Focus
Radical deoxygenation of secondary alcohols (nucleoside/carbohydrate)
Reaction rate context
Time-to-completion with tin or silane H-donors
Arabinonucleoside synthesis
Thiocarbonyl activation efficiency
Conversion yield and stereochemical retention
Primary alcohol deoxygenation in natural product synthesis
Reported high-yielding acylation
Reproducibility with alternative H-donors
Thionoester/thiocarbonate intermediate preparation
Radicophilicity enhancement
Radical chain propagation efficiency
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